N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with carbamoyl and dimethyl groups, and a furan ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Coupling of Thiophene and Furan Rings: The final step involves coupling the thiophene and furan rings through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to introduce different substituents onto the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that make it useful for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: Unique due to its specific substitution pattern on the thiophene and furan rings.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Furan Derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
This compound is unique due to the combination of its thiophene and furan rings with specific substituents. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJYJHXXHYAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350085 |
Source
|
Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-75-2 |
Source
|
Record name | NSC727448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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